molecular formula C29H57NSn2 B178287 2,6-Bis(tributylstannyl)pyridine CAS No. 163630-07-7

2,6-Bis(tributylstannyl)pyridine

Cat. No. B178287
M. Wt: 657.2 g/mol
InChI Key: PNEFCJWCBXZDMO-UHFFFAOYSA-N
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Description

“2,6-Bis(tributylstannyl)pyridine” likely refers to a compound that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with tributylstannyl groups attached at the 2 and 6 positions of the ring . Tributylstannyl groups are organotin compounds used in Stille coupling reactions .


Synthesis Analysis

While specific synthesis methods for “2,6-Bis(tributylstannyl)pyridine” were not found, similar compounds such as “2-(Tributylstannyl)pyrimidine” are used as precursors in the synthesis of various compounds . For instance, an efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis has been reported .


Molecular Structure Analysis

The molecular structure of “2,6-Bis(tributylstannyl)pyridine” would likely consist of a pyridine ring with tributylstannyl groups attached at the 2 and 6 positions .

Scientific Research Applications

1. Application in Biocatalysis

  • Summary of Application: 2,6-Bis(tributylstannyl)pyridine is used in the synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis .
  • Methods of Application: A novel one-pot biocatalytic process is demonstrated for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
  • Results or Outcomes: After scale up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .

2. Application in Coordination Polymers

  • Summary of Application: 2,6-Bis(tributylstannyl)pyridine is used in the formation of coordination polymers .
  • Methods of Application: Two coordination polymers were obtained via a PCET-assisted process that uses the hydroxy-pyrazolyl moiety of the ligand and the iron (II) ion as sources of proton and electron, respectively .
  • Results or Outcomes: The PCET-assisted approach may be applicable to produce coordination polymers and metal–organic frameworks with the SCO-active core N3(L)MN3(L) formed by pyrazolone- and other hydroxy-pyridine-based ligands .

3. Application as a Building Block in Synthesis

  • Summary of Application: 2,6-Bis(tributylstannyl)pyridine is used as a building block in many reactions, such as the palladium-catalysed synthesis of 2-pyridylazaazulene .
  • Methods of Application: Specific methods of application or experimental procedures are not provided in the sources .
  • Results or Outcomes: 2,6-Bis(tributylstannyl)pyridine is also used to show pH and cationic-metal dependant emission spectra as a bidentate ligand .

4. Application in Palladium-Catalyzed Synthesis

  • Summary of Application: 2,6-Bis(tributylstannyl)pyridine is used as a building block in many reactions, such as the palladium-catalyzed synthesis of 2-pyridylazaazulene .
  • Methods of Application: Specific methods of application or experimental procedures are not provided in the sources .
  • Results or Outcomes: 2,6-Bis(tributylstannyl)pyridine is also used to show pH and cationic-metal dependent emission spectra as a bidentate ligand .

Safety And Hazards

The safety data sheet for a similar compound, “2-(Tributylstannyl)pyridine”, indicates that it is flammable, toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, may damage fertility, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tributyl-(6-tributylstannylpyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-3H;6*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEFCJWCBXZDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CC=C1)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H57NSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463963
Record name 2,6-bis(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(tributylstannyl)pyridine

CAS RN

163630-07-7
Record name 2,6-bis(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Collins - Journal of the Chemical Society, Perkin Transactions 1, 2000 - pubs.rsc.org
2.1. 1 Halogenation–coupling 2.1. 2 Metalation–halogenation–coupling 2.1. 3 Metalation–transmetalation–coupling 2.1. 4 N-Arylation of heteroaromatics 2.1. 5 Examples of rapid …
Number of citations: 69 pubs.rsc.org
U Lehmann, O Henze… - Chemistry–A European …, 1999 - Wiley Online Library
A novel functionality pattern for terpyridines results from the introduction of halogen, stannyl, and boronic ester functionalities at positions C‐5 and C‐5″ (see figure). This considerably …
GS Hanan, US Schubert, D Volkmer… - Canadian journal of …, 1997 - cdnsciencepub.com
Nous avons développé une route synthétique pour la synthèse de ligands oligo-tridentates basée sur le couplage carbone–carbone de Stille. La disposition des sites tridentates a été …
Number of citations: 10 cdnsciencepub.com

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